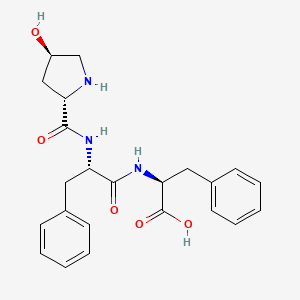
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid is a complex organic compound characterized by its intricate structure, which includes a hydroxypyrrolidine ring, carboxamido groups, and phenylpropanoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the hydroxypyrrolidine ring, the introduction of carboxamido groups, and the attachment of phenylpropanoic acid moieties. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Hydroxypyrrolidine Ring: This step often involves the cyclization of suitable precursors under controlled conditions.
Introduction of Carboxamido Groups: This can be achieved through amide bond formation reactions, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Phenylpropanoic Acid Moieties: This step may involve esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxypyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamido groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxamido groups can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxypyrrolidine derivatives and phenylpropanoic acid analogs. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry.
Uniqueness
What sets (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H27N3O5 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17-,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
VDSPCHXJDJOMQJ-FYQPLNBISA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O |
Kanonische SMILES |
C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


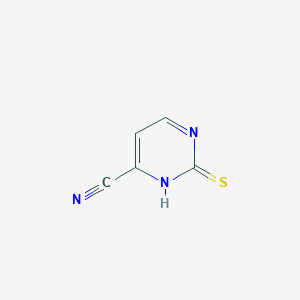
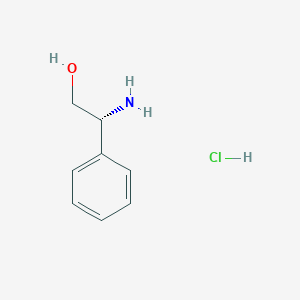
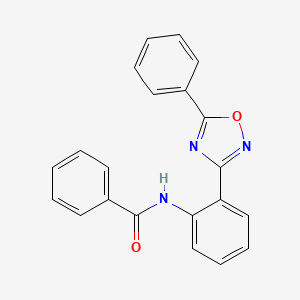
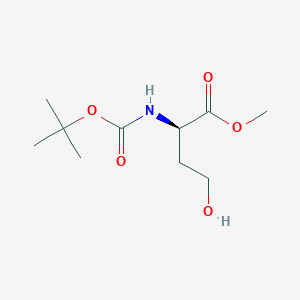
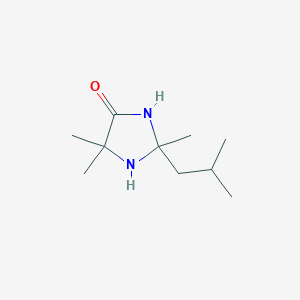
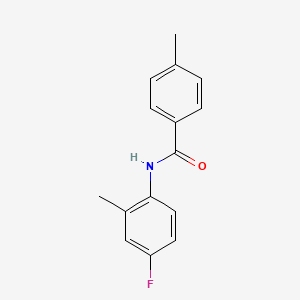
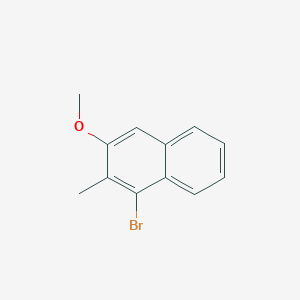

![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)


